Butopamine

Descripción

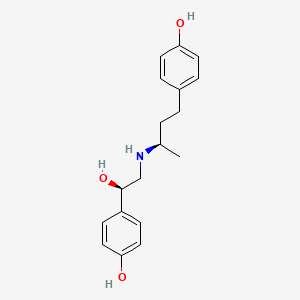

differs from DOBUTAMINE in location of only one hydroxyl group, but is no longer a catecholamine; structure given in first source

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3/t13-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQZYXCXBBCEAQ-ACJLOTCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC=C(C=C1)O)NC[C@@H](C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216876 | |

| Record name | Butopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66734-12-1 | |

| Record name | Butopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66734-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butopamine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066734121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX7907IE2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ractopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Cardiotonic Mechanism of Butopamine: A Technical Guide for Researchers

Disclaimer: Scientific literature providing in-depth, quantitative data specifically on the mechanism of action of butopamine in cardiac myocytes is limited. This guide, therefore, leverages the extensive research available on its close structural and functional analogue, dobutamine, to provide a comprehensive overview of the anticipated molecular pathways and experimental considerations. The data and protocols presented herein are primarily based on studies of dobutamine and should be considered as a proxy for the likely actions of this compound.

Introduction

This compound is a synthetic catecholamine developed for its inotropic effects on the heart. As a sympathomimetic amine, its primary therapeutic application lies in conditions of acute heart failure and cardiogenic shock, where augmentation of myocardial contractility is required. This technical guide provides a detailed examination of the molecular mechanisms by which this compound is understood to exert its effects on cardiac myocytes, with a focus on the signaling cascades and experimental methodologies relevant to its study.

Core Mechanism of Action: Beta-1 Adrenergic Receptor Agonism

The principal mechanism of action for this compound in cardiac myocytes is the stimulation of beta-1 adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) located on the surface of heart muscle cells.[1] The binding of this compound to these receptors initiates a well-defined signaling cascade that ultimately leads to an increase in the force of myocardial contraction (positive inotropy).

The Gs-Protein Signaling Pathway

Upon activation by this compound, the beta-1 adrenergic receptor undergoes a conformational change, leading to the activation of a stimulatory G-protein (Gs).[1] This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the Gs protein. The activated Gs-alpha subunit then dissociates and stimulates the enzyme adenylyl cyclase.[1]

Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger in this pathway.[1] The subsequent increase in intracellular cAMP levels is a pivotal event in the inotropic effect of this compound.

References

The Discovery and Initial Pharmacological Characterization of Butopamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butopamine, the (R,R)-enantiomer of ractopamine, is a sympathomimetic agent and a potent β-adrenergic receptor agonist. Developed as a potential therapeutic agent for heart failure, it is an analog of dobutamine and exhibits positive inotropic and chronotropic effects. Unlike dobutamine, this compound is orally active and resistant to metabolism by catechol-O-methyltransferase (COMT). This document provides a detailed technical overview of the discovery and initial characterization of this compound, including its pharmacological profile, the experimental protocols used for its evaluation, and the key signaling pathways it modulates.

Introduction

The quest for effective and safe inotropic agents for the management of heart failure has been a significant focus of cardiovascular drug discovery. The limitations of existing catecholamines, such as dopamine and dobutamine, including their short half-life and lack of oral bioavailability, spurred the development of new chemical entities with improved pharmacokinetic and pharmacodynamic properties. This compound (developmental code name LY-131126) emerged from these efforts as a promising candidate with a distinct pharmacological profile. This whitepaper details the foundational scientific investigations that characterized this compound's mechanism of action and its physiological effects.

Pharmacological Profile

The initial characterization of this compound focused on its interaction with adrenergic receptors and its subsequent effects on cardiac function. As specific quantitative data for this compound is scarce in publicly available literature, data for its close structural and functional analog, dobutamine, is presented here to provide a representative pharmacological profile.

Adrenergic Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical determinant of its potency. Radioligand binding assays were employed to determine the dissociation constants (Ki) of this compound and its analogs for various adrenergic receptor subtypes. The following table summarizes the binding affinities of dobutamine, a close structural analog of this compound, for β1 and β2-adrenergic receptors.

| Compound | Receptor Subtype | Tissue Source | Radioligand | Ki (μM) |

| Dobutamine | β1 | Rat Heart | [3H]dihydroalprenolol | 2.5[1] |

| Dobutamine | β2 | Rat Lung | [3H]dihydroalprenolol | 25.4[1] |

Table 1: Adrenergic Receptor Binding Affinities of Dobutamine.

Functional Potency: Adenylyl Cyclase Activation

The functional consequence of β-adrenergic receptor activation is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The potency of this compound in activating this signaling pathway was quantified by measuring its EC50 value for cAMP accumulation.

| Compound | Receptor Subtype | Cellular System | EC50 (cAMP accumulation) |

| This compound | β1/β2 | Cardiac membranes | Data not available |

| Isoproterenol (control) | β-adrenergic | Cardiac membranes | Data not available |

Table 2: Functional Potency of this compound in Adenylyl Cyclase Activation. (Note: Specific EC50 values for this compound were not found in the reviewed literature. Isoproterenol is a standard non-selective β-agonist used as a positive control in these assays.)

In Vivo Hemodynamic Effects

The ultimate therapeutic utility of an inotropic agent is determined by its effects on cardiovascular function in a living organism. The hemodynamic effects of this compound were assessed in anesthetized dog models, a standard preclinical model for cardiovascular research.

| Parameter | This compound Dose | Percent Change from Baseline |

| Cardiac Output | Data not available | Data not available |

| Heart Rate | Data not available | Data not available |

| Mean Arterial Pressure | Data not available | Data not available |

| Left Ventricular dP/dtmax | Data not available | Data not available |

Table 3: In Vivo Hemodynamic Effects of this compound in Anesthetized Dogs. (Note: Specific dose-response data for this compound's hemodynamic effects were not found in the reviewed literature.)

Experimental Protocols

The characterization of this compound relied on a series of well-established pharmacological assays. The following sections provide detailed methodologies for the key experiments performed.

Radioligand Binding Assay for Adrenergic Receptors

This assay is used to determine the binding affinity of a test compound for a specific receptor.

Objective: To quantify the affinity of this compound for β1 and β2-adrenergic receptors.

Materials:

-

Membrane Preparation: Cardiac tissue (for β1) and lung tissue (for β2) from rats.

-

Radioligand: [3H]dihydroalprenolol (DHA), a non-selective β-adrenergic antagonist.

-

Competitor: this compound.

-

Assay Buffer: Tris-HCl buffer with MgCl2.

-

Filtration System: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize minced tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add a fixed amount of membrane preparation to each well.

-

Competition Binding: Add increasing concentrations of this compound to the wells.

-

Radioligand Addition: Add a fixed concentration of [3H]DHA to all wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]DHA against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a one-site or two-site competition model and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the ability of a compound to stimulate the production of cAMP.

Objective: To determine the potency (EC50) of this compound in stimulating adenylyl cyclase activity.

Materials:

-

Membrane Preparation: Cardiac ventricular muscle.

-

Substrate: ATP.

-

Agonist: this compound.

-

Assay Buffer: Containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX), and GTP.

-

cAMP Detection Kit: (e.g., Radioimmunoassay (RIA) or Enzyme-linked immunosorbent assay (ELISA)).

Procedure:

-

Membrane Preparation: Prepare cardiac membranes as described in the radioligand binding assay protocol.

-

Assay Setup: To test tubes, add the membrane preparation and the assay buffer.

-

Agonist Stimulation: Add increasing concentrations of this compound to the tubes. Include a basal (no agonist) and a positive control (e.g., isoproterenol).

-

Incubation: Incubate the tubes at 37°C for a specified time (e.g., 10-15 minutes) to allow for cAMP production.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or by heating).

-

cAMP Quantification: Centrifuge the tubes to pellet the protein. Measure the cAMP concentration in the supernatant using a commercial RIA or ELISA kit.

-

Data Analysis: Plot the amount of cAMP produced against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC50 value.

In Vivo Hemodynamic Assessment in Anesthetized Dogs

This protocol outlines the measurement of key cardiovascular parameters in a living animal model.

Objective: To evaluate the dose-dependent effects of intravenously administered this compound on cardiac function and hemodynamics.

Materials:

-

Animal Model: Mongrel dogs.

-

Anesthesia: (e.g., sodium pentobarbital).

-

Surgical Instrumentation: Catheters for pressure measurement and drug administration, flow probes for cardiac output measurement.

-

Data Acquisition System: To record and analyze hemodynamic data.

-

Test Agent: this compound solution for intravenous infusion.

Procedure:

-

Animal Preparation: Anesthetize the dogs and maintain a stable level of anesthesia. Surgically implant catheters into the femoral artery (for blood pressure), left ventricle (for left ventricular pressure and dP/dt), and a vein (for drug administration). Place a flow probe around the ascending aorta to measure cardiac output.

-

Baseline Measurements: Allow the animal to stabilize after instrumentation and record baseline hemodynamic parameters (heart rate, arterial blood pressure, left ventricular pressure, dP/dtmax, and cardiac output).

-

Drug Administration: Administer this compound via intravenous infusion at escalating doses.

-

Data Recording: Continuously record all hemodynamic parameters throughout the infusion period and for a specified time after the infusion is stopped.

-

Data Analysis: For each dose of this compound, calculate the mean values for each hemodynamic parameter and express them as a percentage change from the baseline. Construct dose-response curves for each parameter.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by this compound and the general workflow for its initial characterization.

Caption: this compound-induced signaling pathway in cardiomyocytes.

Caption: Experimental workflow for the initial characterization of this compound.

Conclusion

The initial characterization of this compound identified it as a potent β-adrenergic agonist with positive inotropic and chronotropic effects. Its oral bioavailability and resistance to COMT-mediated metabolism represented significant potential advantages over existing catecholamine-based therapies for heart failure. The experimental protocols detailed in this document, including radioligand binding assays, adenylyl cyclase activity assays, and in vivo hemodynamic studies, were instrumental in elucidating its pharmacological profile. Although this compound was not ultimately commercialized, the scientific investigations into its properties contributed valuable knowledge to the field of cardiovascular pharmacology and the ongoing development of novel inotropic agents.

References

Pharmacological Profile of Butopamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butopamine hydrochloride, with the developmental code name LY-131126, is a synthetic sympathomimetic amine belonging to the phenethylamine class. It is the (R,R)-enantiomer of ractopamine and is structurally analogous to dobutamine. Investigated primarily for the management of heart failure, this compound hydrochloride exhibits positive inotropic and chronotropic effects on the myocardium. Unlike dobutamine, it is orally active and is not a catecholamine, rendering it resistant to metabolism by catechol-O-methyltransferase (COMT). Although it showed promise in preclinical studies, this compound hydrochloride was never marketed for clinical use. This technical guide provides a comprehensive overview of its pharmacological profile, drawing from available scientific information.

Pharmacological Profile

This compound hydrochloride's primary mechanism of action is as a β-adrenergic receptor agonist. It also demonstrates a high affinity for dopamine D1 receptors, suggesting a complex pharmacological profile that influences multiple signaling pathways.

Data Presentation

Table 1: Receptor Binding Profile of this compound Hydrochloride (Qualitative)

| Target Receptor | Interaction | Reported Affinity | Functional Effect |

| β1-Adrenergic Receptor | Agonist | - | Positive Inotropic and Chronotropic Effects |

| β2-Adrenergic Receptor | Agonist | Selective | Bronchodilation, Lipolysis |

| Dopamine D1 Receptor | Agonist | High | Potential for renal vasodilation and other dopaminergic effects |

Table 2: Pharmacodynamic Effects of this compound Hydrochloride

| Effect | Organ System | Mechanism | Observed Outcome |

| Positive Inotropy | Cardiovascular | β1-Adrenergic Receptor Agonism | Increased myocardial contractility |

| Positive Chronotropy | Cardiovascular | β1-Adrenergic Receptor Agonism | Increased heart rate |

| Bronchodilation | Respiratory | β2-Adrenergic Receptor Agonism | Relaxation of bronchial smooth muscle |

| Lipolysis | Metabolic | β2-Adrenergic Receptor Agonism | Increased breakdown of fat |

Note: Quantitative data on the magnitude of these effects at specific doses of this compound hydrochloride are not detailed in the available literature.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a general method for determining the binding affinity of a test compound like this compound hydrochloride to β-adrenergic and dopamine D1 receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound hydrochloride for β-adrenergic and dopamine D1 receptors.

Materials:

-

Membrane preparations from cells or tissues expressing the target receptor (e.g., CHO cells transfected with human β1-adrenergic receptor, rat striatal tissue for D1 receptors).

-

Radioligand specific for the target receptor (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors, [³H]-SCH23390 for D1 receptors).

-

This compound hydrochloride solutions of varying concentrations.

-

Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol for β-adrenergic receptors or haloperidol for D1 receptors).

-

Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound hydrochloride (or buffer for total binding and non-specific binding control).

-

Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound hydrochloride by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound hydrochloride concentration. The IC50 value (the concentration of this compound hydrochloride that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Isolated Langendorff Heart Preparation for Assessing Inotropic and Chronotropic Effects

This protocol outlines a general method for evaluating the direct effects of this compound hydrochloride on heart rate and contractility in an isolated mammalian heart.

Objective: To quantify the positive inotropic and chronotropic effects of this compound hydrochloride.

Materials:

-

Isolated heart from a suitable animal model (e.g., guinea pig, rabbit).

-

Langendorff apparatus, including a perfusion reservoir, pump, oxygenator, and temperature control.

-

Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2.

-

This compound hydrochloride solutions of varying concentrations.

-

Intraventricular balloon catheter connected to a pressure transducer.

-

Data acquisition system to record left ventricular pressure and heart rate.

Procedure:

-

Heart Isolation: Anesthetize the animal and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

-

Cannulation: Cannulate the aorta on the Langendorff apparatus for retrograde perfusion with oxygenated and warmed (37°C) Krebs-Henseleit buffer.

-

Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady baseline of heart rate and contractile function is achieved.

-

Measurement of Inotropy and Chronotropy: Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and the maximum rate of pressure rise (+dP/dt_max) as indices of inotropy. Heart rate is measured from the ventricular pressure recordings or via ECG electrodes.

-

Drug Administration: Introduce this compound hydrochloride into the perfusion buffer at increasing concentrations in a cumulative or non-cumulative manner.

-

Data Recording: Continuously record heart rate, LVDP, and +dP/dt_max throughout the experiment.

-

Data Analysis: Analyze the changes in heart rate (chronotropic effect) and LVDP or +dP/dt_max (inotropic effect) from baseline at each concentration of this compound hydrochloride. Construct dose-response curves to determine the potency (EC50) and efficacy (maximum effect) of the compound.

Signaling Pathways

β-Adrenergic Receptor Signaling Pathway

This compound, as a β-adrenergic agonist, activates G-protein coupled receptors (GPCRs), primarily the β1 and β2 subtypes. This activation initiates a downstream signaling cascade mediated by adenylyl cyclase.

Caption: β-Adrenergic receptor signaling cascade initiated by this compound.

Dopamine D1 Receptor Signaling Pathway

This compound's high affinity for the dopamine D1 receptor suggests its involvement in the Gs/olf-coupled signaling pathway, which also leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Caption: Dopamine D1 receptor signaling cascade potentially activated by this compound.

Butopamine's Engagement with Adenylyl Cyclase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butopamine, a synthetic sympathomimetic amine and an analogue of dobutamine, has been investigated for its potential as a positive inotropic agent in the context of heart failure. Its mechanism of action, like other beta-adrenergic agonists, is intrinsically linked to the stimulation of adenylyl cyclase, a key enzyme in cellular signaling. This technical guide provides an in-depth analysis of this compound's effect on adenylyl cyclase activity, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. While specific quantitative data for this compound's direct activation of adenylyl cyclase is limited in publicly available literature, this guide synthesizes analogous data for dobutamine and outlines the established methodologies for such investigations.

Core Mechanism: The Beta-Adrenergic Signaling Cascade

This compound exerts its physiological effects by acting as an agonist at beta-adrenergic receptors, primarily the β1 subtype found in cardiac tissue.[1] The binding of this compound to these receptors initiates a well-characterized signal transduction pathway that culminates in the activation of adenylyl cyclase.

The sequence of events is as follows:

-

Receptor Binding: this compound binds to the β1-adrenergic receptor on the surface of cardiomyocytes.

-

G Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of a stimulatory G protein (Gs). The Gs protein releases its bound GDP and binds GTP, causing the dissociation of its α subunit (Gαs).

-

Adenylyl Cyclase Stimulation: The activated Gαs subunit translocates along the inner leaflet of the plasma membrane and binds to adenylyl cyclase, activating the enzyme.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to an increase in intracellular calcium concentration and enhanced myocardial contractility (positive inotropy) and heart rate (positive chronotropy).

Signaling Pathway Diagram

Caption: this compound signaling pathway leading to increased myocardial contractility.

Quantitative Data on Receptor Binding

| Compound | Receptor Subtype | Tissue Source | Radioligand | Kᴅ (μM) | Reference |

| Dobutamine | β₁ | Rat Heart | [³H]dihydroalprenolol | 2.5 | [2] |

| Dobutamine | β₁ | Turkey Erythrocyte | [³H]dihydroalprenolol | 2.6 | [2] |

| Dobutamine | β₂ | Frog Heart | [³H]dihydroalprenolol | 14.8 | [2] |

| Dobutamine | β₂ | Rat Lung | [³H]dihydroalprenolol | 25.4 | [2] |

Note: Kᴅ (dissociation constant) is a measure of binding affinity; a lower Kᴅ indicates higher affinity. The data suggests dobutamine has a higher affinity for β₁ over β₂ receptors.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of β-adrenergic agonists like this compound with their receptors and the subsequent activation of adenylyl cyclase.

Radioligand Binding Assay for Receptor Affinity (Kᵢ)

This protocol is adapted from standard methods for determining the binding affinity of a compound to its receptor.[3][4]

Objective: To determine the inhibition constant (Kᵢ) of this compound for β₁ and β₂-adrenergic receptors.

Materials:

-

Tissue homogenates or cell membranes expressing the target receptor (e.g., rat cardiac membranes for β₁, lung tissue for β₂).

-

Radioligand: A high-affinity β-adrenergic antagonist, such as [³H]dihydroalprenolol (DHA) or [¹²⁵I]iodocyanopindolol (ICYP).

-

Unlabeled competitor: this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Workflow Diagram:

Caption: Experimental workflow for a competitive radioligand binding assay.

Procedure:

-

Membrane Preparation: Homogenize the tissue source in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.

-

Assay Setup: In a series of tubes, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kᴅ), and varying concentrations of this compound. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radioactive antagonist like propranolol).

-

Incubation: Incubate the tubes at a defined temperature (e.g., 25°C) for a period sufficient to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to minimize non-specific binding.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Adenylyl Cyclase Activity Assay

This protocol outlines a method to directly measure the effect of this compound on adenylyl cyclase activity in a membrane preparation.

Objective: To determine the EC₅₀ and maximal activation (Eₘₐₓ) of this compound-stimulated adenylyl cyclase activity.

Materials:

-

Cardiac membrane preparation.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 1 mM cAMP, pH 7.4).

-

ATP regenerating system (e.g., creatine phosphate and creatine kinase).

-

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

GTP (required for G protein activation).

-

This compound at various concentrations.

-

[α-³²P]ATP as a tracer.

-

Stopping solution (e.g., a solution containing unlabeled ATP and [³H]cAMP for recovery determination).

-

Dowex and alumina columns for separating [³²P]cAMP from [α-³²P]ATP.

-

Scintillation counter.

Workflow Diagram:

Caption: Experimental workflow for measuring adenylyl cyclase activity.

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the cardiac membrane preparation, assay buffer, ATP regenerating system, a phosphodiesterase inhibitor, and GTP.

-

Agonist Addition: Add varying concentrations of this compound to the reaction tubes. Include a basal control (no agonist) and a positive control (e.g., a saturating concentration of isoproterenol or forskolin).

-

Reaction Initiation: Start the enzymatic reaction by adding [α-³²P]ATP.

-

Incubation: Incubate the mixture at 37°C for a short, defined period (e.g., 10-20 minutes) during which the reaction is linear.

-

Reaction Termination: Stop the reaction by adding a stopping solution and heating the tubes (e.g., boiling for 3 minutes) to denature the enzymes.

-

cAMP Separation: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP and other phosphorylated compounds using sequential column chromatography over Dowex and alumina resins.

-

Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter. The amount of [³H]cAMP recovered can be used to correct for procedural losses.

-

Data Analysis: Calculate the rate of cAMP production (pmol/min/mg protein). Plot the adenylyl cyclase activity against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum enzyme activation).

Conclusion

This compound's mechanism of action is centered on its ability to act as a β₁-adrenergic agonist, thereby stimulating adenylyl cyclase and increasing intracellular cAMP levels in cardiac myocytes. This leads to its characteristic positive inotropic and chronotropic effects. While direct quantitative data for this compound's interaction with adenylyl cyclase is not extensively documented in readily accessible literature, the established protocols for radioligand binding and adenylyl cyclase activity assays provide a clear framework for such investigations. The data available for the closely related compound, dobutamine, suggests a selectivity for the β₁-adrenergic receptor subtype, which is consistent with the pharmacological profile of this compound. Further research providing specific EC₅₀ and Kᵢ values for this compound would be invaluable for a more complete understanding of its molecular pharmacology and for the development of more selective and effective inotropic agents.

References

- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Receptor Binding Affinity of Butopamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro receptor binding affinity of Butopamine, a notable beta-adrenergic agonist. Due to the limited availability of direct quantitative binding data for this compound in publicly accessible literature, this document establishes a framework for understanding its likely receptor interactions through comparative analysis of structurally and functionally similar compounds, namely Dobutamine and Denopamine. This guide details the standard experimental protocols utilized in radioligand binding assays for adrenergic receptors and illustrates the associated signaling pathways and experimental workflows through detailed diagrams. The intended audience includes researchers, scientists, and professionals in drug development who are investigating the pharmacological profile of this compound and related compounds.

Introduction

This compound is a synthetic catecholamine and a beta-adrenergic agonist that has been studied for its potential therapeutic effects, particularly its inotropic and vasodilatory properties. Understanding the in vitro receptor binding affinity of a compound is a critical step in drug development, as it provides fundamental insights into its potency, selectivity, and mechanism of action at the molecular level. While extensive in vitro binding studies for many adrenergic agonists are available, specific quantitative data for this compound remains elusive in peer-reviewed publications.

This guide synthesizes the available information on related compounds and established methodologies to provide a robust technical overview. By examining the binding characteristics of Dobutamine and Denopamine, we can infer the likely binding profile of this compound and provide a solid foundation for future experimental work.

Comparative Receptor Binding Affinity Data

To provide a quantitative context for this compound's likely receptor affinity, the following tables summarize the binding data for the structurally similar beta-agonists, Dobutamine and Denopamine. These compounds, like this compound, are phenethylamine derivatives known to interact with adrenergic receptors.

Table 1: In Vitro Binding Affinity of Dobutamine for Adrenergic Receptor Subtypes

| Receptor Subtype | Radioligand | Tissue Source | KD (μM) | Reference |

| β1 | (-) [3H]dihydroalprenolol (DHA) | Rat Heart | 2.5 | [1] |

| β1 | (-) [3H]dihydroalprenolol (DHA) | Turkey Erythrocyte | 2.6 | [1] |

| β2 | (-) [3H]dihydroalprenolol (DHA) | Frog Heart | 14.8 | [1] |

| β2 | (-) [3H]dihydroalprenolol (DHA) | Rat Lung | 25.4 | [1] |

| α1 | [3H]prazosin | Rat Heart | 0.09 | [1] |

| α1 | [3H]prazosin | Rabbit Uterus | 0.14 | [1] |

| α2 | [3H]dihydroergocryptine (DHE) | Human Platelet | 9.3 | [1] |

| α2 | [3H]yohimbine | Rabbit Uterus | 5.7 | [1] |

Table 2: In Vitro Binding Affinity of Denopamine and Other Beta-Agonists

| Compound | Receptor Subtype | Tissue Source | Ki (nM) | Reference |

| Denopamine | β1 | Rat Heart | 545 | |

| β2 | Rat Lung | 2205 | ||

| Dobutamine | β1 | Rat Heart | 645 | |

| β2 | Rat Lung | 735 | ||

| Isoproterenol | β1 | Rat Heart | 14.1 | |

| β2 | Rat Lung | 20.6 | ||

| Norepinephrine | β1 | Rat Heart | 227 | |

| β2 | Rat Lung | 744 |

Experimental Protocols

The following sections detail the standard methodologies for in vitro receptor binding assays, synthesized from studies on similar adrenergic agonists. These protocols provide a template for conducting experiments to determine the binding affinity of this compound.

Materials and Reagents

-

Cell Lines/Tissues: Tissues known to express high densities of specific adrenergic receptor subtypes (e.g., rat heart for β1, rat lung for β2) or recombinant cell lines (e.g., CHO, HEK293) stably transfected with the human adrenergic receptor of interest.

-

Radioligand: A high-affinity, subtype-selective radiolabeled ligand. For beta-adrenergic receptors, [3H]dihydroalprenolol (DHA) or [3H]-CGP 12177 are commonly used.

-

Competitor Ligands: Non-labeled this compound and a panel of reference adrenergic agonists and antagonists.

-

Buffers:

-

Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.

-

Wash Buffer: Cold binding buffer.

-

-

Scintillation Cocktail: For detection of radioactivity.

-

Protein Assay Reagents: (e.g., Bradford or BCA assay) for determining membrane protein concentration.

Membrane Preparation

-

Tissue Homogenization: Tissues are dissected, minced, and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl) using a Polytron or similar homogenizer.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

High-Speed Centrifugation: The resulting supernatant is centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous substances.

-

Protein Quantification: The protein concentration of the final membrane preparation is determined.

-

Storage: Membranes are stored at -80°C until use.

Radioligand Binding Assay

-

Incubation: The assay is typically performed in a 96-well plate format. Each well contains:

-

A fixed concentration of the radioligand.

-

A range of concentrations of the unlabeled competitor (this compound).

-

The membrane preparation.

-

Binding buffer to a final volume.

-

-

Defining Non-Specific Binding: A set of wells contains a high concentration of a non-labeled antagonist (e.g., propranolol for beta-receptors) to determine non-specific binding.

-

Equilibrium: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination of Incubation: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: The filters are rapidly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

Data Analysis

-

Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Competition Curve Generation: The specific binding data is plotted against the logarithm of the competitor (this compound) concentration.

-

Determination of IC50: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Calculation of Ki: The inhibition constant (Ki), which represents the affinity of this compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/KD)

where [L] is the concentration of the radioligand and KD is the dissociation constant of the radioligand for the receptor.

Visualizations

Beta-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by a beta-adrenergic agonist like this compound.

Radioligand Binding Assay Workflow

This diagram outlines the key steps in a typical radioligand binding assay to determine the binding affinity of a test compound.

Conclusion

References

The Utility of Butopamine in the Differentiation of β-Adrenoceptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to β-Adrenoceptor Subtypes and the Role of Selective Ligands

β-adrenoceptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes, including cardiac function, bronchodilation, and metabolism.[1][2] They are activated by the endogenous catecholamines, epinephrine and norepinephrine. The three main subtypes of β-adrenoceptors are β1, β2, and β3, each with distinct tissue distribution and downstream signaling pathways.[3]

-

β1-Adrenoceptors: Predominantly located in the heart, their stimulation leads to increased heart rate (chronotropy) and contractility (inotropy). They are also found in the kidneys, where they regulate renin release.[1]

-

β2-Adrenoceptors: Primarily found in the smooth muscle of the bronchi, blood vessels, and uterus, their activation causes relaxation, leading to bronchodilation and vasodilation.[2]

-

β3-Adrenoceptors: Mainly expressed in adipose tissue, where they are involved in lipolysis and thermogenesis. They are also present in the detrusor muscle of the bladder.

The development of subtype-selective ligands is of paramount importance in pharmacology and drug development. Selective agonists and antagonists allow for targeted therapeutic interventions with minimized off-target side effects. Compounds that can effectively differentiate between β-AR subtypes are invaluable tools for both basic research and clinical applications.

Butopamine, a synthetic catecholamine, is structurally similar to dobutamine, a clinically used β1-selective agonist.[4] A thorough characterization of this compound's binding affinity and functional potency at each β-AR subtype is necessary to establish its utility as a selective pharmacological tool.

Data Presentation: Quantifying this compound's Selectivity

A comprehensive understanding of a ligand's interaction with receptor subtypes requires quantitative data from both binding and functional assays. While specific data for this compound is not extensively available, this section outlines the necessary parameters and presents data for the related compound, dobutamine, for illustrative purposes.

Binding Affinity (Ki)

Radioligand binding assays are employed to determine the affinity of a compound for a receptor. The inhibitor constant (Ki) represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (KD) of Dobutamine for β-Adrenoceptor Subtypes

| Compound | Receptor Subtype | Tissue Source | Radioligand | KD (μM) | Reference |

| Dobutamine | β1 | Rat Heart | [3H]dihydroalprenolol | 2.5 | [5] |

| Dobutamine | β2 | Rat Lung | [3H]dihydroalprenolol | 25.4 | [5] |

Functional Potency (EC50)

Functional assays, such as adenylyl cyclase activation assays, measure the biological response to a ligand. The half-maximal effective concentration (EC50) is the concentration of an agonist that produces 50% of the maximal response. A lower EC50 value indicates greater potency.

Table 2: Functional Potency (EC50) of β-Adrenoceptor Agonists

| Compound | Receptor Subtype | Assay | EC50 (nM) | Reference |

| Isoprenaline | β1 | [3H]-cAMP accumulation | - | [6] |

| Isoprenaline | β2 | [3H]-cAMP accumulation | - | [6] |

| Isoprenaline | β3 | [3H]-cAMP accumulation | - | [6] |

| Denopamine | β1 | Adenylyl Cyclase Stimulation | - | [7] |

| Zinterol | β2 | Adenylyl Cyclase Stimulation | - | [7] |

Note: Specific EC50 values for this compound are not available in the cited literature. This table illustrates the type of data obtained from functional assays for other known β-agonists.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible data. The following sections provide step-by-step methodologies for key experiments used to characterize the selectivity of ligands like this compound for β-adrenoceptor subtypes.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the Ki of this compound for β1, β2, and β3 adrenoceptors expressed in a stable cell line (e.g., CHO or HEK293 cells).

Objective: To determine the binding affinity (Ki) of this compound for each β-adrenoceptor subtype.

Materials:

-

Cell lines stably expressing human β1, β2, or β3 adrenoceptors.

-

Cell culture medium and supplements.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Radioligand (e.g., [3H]-CGP 12177 or [125I]-Cyanopindolol).

-

Non-selective antagonist for non-specific binding determination (e.g., propranolol).

-

This compound stock solution.

-

96-well plates.

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture cells expressing the desired β-adrenoceptor subtype to a high density.

-

Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 0.5-1.0 mg/mL.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of membrane suspension.

-

50 µL of radioligand at a concentration near its Kd.

-

50 µL of increasing concentrations of this compound (e.g., 10^-10 to 10^-4 M).

-

For total binding wells, add 50 µL of buffer instead of this compound.

-

For non-specific binding wells, add 50 µL of a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Functional Assay

This protocol describes a method to determine the functional potency (EC50) of this compound in stimulating adenylyl cyclase activity via β-adrenoceptor activation.

Objective: To determine the EC50 of this compound for activating adenylyl cyclase through each β-adrenoceptor subtype.

Materials:

-

Cell lines stably expressing human β1, β2, or β3 adrenoceptors.

-

Cell culture medium and supplements.

-

Stimulation buffer (e.g., Krebs-Ringer-HEPES buffer containing a phosphodiesterase inhibitor like IBMX).

-

This compound stock solution.

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Cell Culture and Seeding:

-

Culture cells expressing the desired β-adrenoceptor subtype.

-

Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

-

Functional Assay:

-

Wash the cells once with stimulation buffer.

-

Add 50 µL of stimulation buffer containing increasing concentrations of this compound (e.g., 10^-12 to 10^-5 M) to the wells in triplicate.

-

Include wells with buffer only (basal), and wells with a high concentration of forskolin (maximal stimulation).

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen assay method.

-

-

Data Analysis:

-

Generate a concentration-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Normalize the data to the maximal response induced by forskolin.

-

Determine the EC50 value from the curve using non-linear regression analysis.

-

Visualization of Pathways and Workflows

Visual representations of signaling pathways and experimental procedures can greatly enhance understanding. The following diagrams were created using the Graphviz DOT language.

β-Adrenoceptor Signaling Pathway

The canonical signaling pathway for β1 and β2 adrenoceptors involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and a cellular response.

Caption: β-Adrenergic Receptor Signaling Pathway.

Radioligand Binding Assay Workflow

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the Ki of a test compound.

Caption: Radioligand Binding Assay Workflow.

Adenylyl Cyclase Functional Assay Workflow

This diagram illustrates the workflow for a functional assay measuring cAMP production in response to agonist stimulation.

Caption: Adenylyl Cyclase Functional Assay Workflow.

Conclusion

This compound holds potential as a pharmacological tool for the differentiation of β-adrenoceptor subtypes. However, a comprehensive characterization of its binding affinity and functional potency across β1, β2, and β3 receptors is essential to ascertain its selectivity profile. This technical guide provides the necessary framework for such an investigation, offering detailed experimental protocols and visual aids to facilitate this research. The presented data for the related compound, dobutamine, serves as a valuable reference point. By following the methodologies outlined herein, researchers can generate the quantitative data needed to fully elucidate the utility of this compound in the field of adrenergic pharmacology.

References

- 1. youtube.com [youtube.com]

- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Characterization of the beta adrenoceptor subtype(s) mediating the positive inotropic effects of epinine, dopamine, dobutamine, denopamine and xamoterol in isolated human right atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Butopamine Derivatives: A Field in Need of Exploration

For researchers, scientists, and drug development professionals, the landscape of early-stage research on Butopamine derivatives appears to be largely uncharted territory. Despite the initial clinical interest in this compound as a potential treatment for heart failure, a comprehensive body of public-domain research detailing the synthesis, pharmacological activity, and mechanistic pathways of its derivatives remains elusive.

This compound, a sympathomimetic agent and β-adrenergic receptor agonist, was developed as an analog of dobutamine.[1] It was investigated for its positive inotropic and chronotropic effects on the heart, characteristics that are of significant interest in the management of cardiac decompensation.[1] However, this compound itself was never brought to market.[1]

A thorough review of scientific literature and public databases reveals a significant gap in the exploration of this compound derivatives. While extensive research exists on the structure-activity relationships (SAR) of other cardiac stimulants and β-adrenergic agonists, this information cannot be directly extrapolated to hypothetical this compound derivatives. The specific molecular modifications of the this compound scaffold would likely result in unique pharmacological profiles, including altered receptor affinity, selectivity, and functional activity.

Without dedicated studies, it is not possible to provide the quantitative data, such as binding affinities (Ki) or potency (EC50) values, that are crucial for comparing the efficacy and selectivity of different compounds. Similarly, detailed experimental protocols for the synthesis and evaluation of this compound derivatives are not available in the public domain.

The General Landscape of β-Adrenergic Agonist Research

While specific data on this compound derivatives is lacking, the broader field of β-adrenergic agonist research offers a foundational understanding of the potential signaling pathways and experimental approaches that would be relevant.

Beta-adrenergic receptors, primarily the β1 and β2 subtypes in the heart, are G-protein coupled receptors (GPCRs).[2] Agonist binding to these receptors typically initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response, such as increased heart rate and contractility.[2][3]

The general workflow for investigating novel β-adrenergic agonists would likely involve the following stages, which can be conceptualized in the diagram below.

A critical aspect of such research is the determination of the structure-activity relationship (SAR), which systematically explores how chemical modifications to a lead compound affect its biological activity.

Conclusion

The development of this compound derivatives represents a potential, yet unexplored, avenue for the discovery of novel cardiac stimulants. However, the current body of publicly available scientific literature does not provide the necessary data to construct an in-depth technical guide on this specific topic. Researchers and drug development professionals interested in this area will likely need to initiate foundational research, including the synthesis of novel derivatives and comprehensive in vitro and in vivo pharmacological profiling. Future investigations in this area would be essential to unlock the potential therapeutic applications of this class of compounds.

References

Methodological & Application

Application Notes and Protocols for Butopamine in Isolated Heart Perfusion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butopamine is a synthetic sympathomimetic amine chemically related to Dobutamine. It is recognized for its positive inotropic effects on the myocardium. These application notes provide a comprehensive protocol for utilizing this compound in an ex vivo isolated heart perfusion system, commonly known as the Langendorff apparatus. This technique allows for the study of direct cardiac effects of pharmacological agents like this compound, independent of systemic neural and hormonal influences. The provided protocols and data are essential for researchers investigating cardiac physiology, pathophysiology, and the development of novel cardiotonic agents.

While specific preclinical data on this compound in isolated heart preparations is limited, its structural and functional similarity to Dobutamine allows for the adaptation of established protocols. The following information is based on published studies using Dobutamine in isolated rat hearts and clinical studies of this compound, providing a robust starting point for experimental design.

Mechanism of Action

This compound, similar to Dobutamine, is a beta-1 (β1) adrenergic receptor agonist.[1][2] Stimulation of these receptors in cardiomyocytes initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates several key proteins involved in calcium handling and myofilament interaction, ultimately resulting in increased myocardial contractility (positive inotropy) and heart rate (positive chronotropy).

Data Presentation

The following tables summarize the expected dose-dependent effects of this compound on key cardiac parameters in an isolated perfused heart model. The data is extrapolated from studies on Dobutamine in isolated rat hearts and clinical trials of this compound. Researchers should perform their own dose-response studies to determine the optimal concentrations for their specific experimental conditions.

Table 1: Expected Inotropic and Chronotropic Effects of this compound in Isolated Perfused Rat Heart

| Concentration (M) | Expected Change in Left Ventricular Developed Pressure (LVDP) | Expected Change in Heart Rate (HR) |

| 10⁻⁸ | Threshold effects, slight increase in LVDP and HR | Minimal increase |

| 10⁻⁷ | Moderate increase in LVDP and HR | Noticeable increase |

| 10⁻⁶ | Near-maximal increase in LVDP and HR | Significant increase |

| 10⁻⁵ | Maximal or supra-maximal effects, potential for arrhythmias | Pronounced increase, risk of tachycardia |

Table 2: Hemodynamic Parameters Influenced by this compound (Derived from Clinical and Preclinical Data)

| Parameter | Expected Effect of this compound | Reference Compound (Dobutamine) Effect |

| Cardiac Index | Increase[1] | Increase |

| Stroke Volume Index | Increase[1] | Increase |

| Heart Rate | Increase[1] | Increase |

| Systemic Vascular Resistance | Decrease[1] | Decrease |

| Myocardial Contractility (+dP/dt) | Increase[1] | Increase |

Experimental Protocols

Protocol 1: Langendorff Isolated Heart Perfusion

This protocol describes the standard procedure for isolating and perfusing a rodent heart for pharmacological studies.

Materials:

-

Animals: Male Sprague-Dawley rats (250-300 g)

-

Anesthetic: Sodium pentobarbital (60 mg/kg, intraperitoneal)

-

Anticoagulant: Heparin (500 IU/kg, intraperitoneal)

-

Perfusion Buffer: Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose), gassed with 95% O₂ / 5% CO₂ to a pH of 7.4, and maintained at 37°C.

-

Langendorff Apparatus: Including a water-jacketed perfusion column, aortic cannula, and physiological recording equipment.

-

This compound Stock Solution: Prepare a 1 mM stock solution in deionized water.

Procedure:

-

Animal Preparation: Anesthetize the rat with sodium pentobarbital. Once deeply anesthetized (confirmed by lack of pedal reflex), administer heparin.

-

Heart Excision: Perform a thoracotomy to expose the heart. Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest contractions.

-

Cannulation: Mount the heart on the aortic cannula of the Langendorff apparatus. Ensure the cannula tip is positioned just above the aortic valve. Secure the aorta to the cannula with a suture.

-

Perfusion: Initiate retrograde perfusion with the oxygenated Krebs-Henseleit buffer at a constant pressure (typically 70-80 mmHg) or constant flow.

-

Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure a stable heart rate, coronary flow, and left ventricular developed pressure (LVDP).

-

Data Acquisition: Record baseline cardiac parameters, including heart rate (HR), LVDP, and the maximum rate of pressure development (+dP/dt).

-

This compound Administration: Introduce this compound into the perfusion buffer at the desired concentrations. This can be done by adding aliquots of the stock solution to the main buffer reservoir or by using a syringe pump for continuous infusion.

-

Dose-Response Protocol: Start with the lowest concentration of this compound and incrementally increase the concentration after the cardiac parameters have stabilized at each dose.

-

Washout: After the final concentration, perfuse the heart with this compound-free buffer to observe the reversal of its effects.

-

Data Analysis: Analyze the recorded data to determine the inotropic and chronotropic responses to this compound.

Protocol 2: Preparation of this compound Solutions

-

Stock Solution (1 mM): Weigh the appropriate amount of this compound hydrochloride and dissolve it in deionized water to create a 1 mM stock solution.

-

Working Solutions: Prepare serial dilutions from the stock solution using the Krebs-Henseleit buffer to achieve the final desired concentrations for the experiment (e.g., 10⁻⁸ M to 10⁻⁵ M). Prepare fresh solutions on the day of the experiment.

Mandatory Visualizations

Caption: Signaling pathway of this compound in cardiomyocytes.

Caption: Experimental workflow for this compound in isolated heart perfusion.

References

Application Notes and Protocols for Butopamine Solutions in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butopamine is a synthetic sympathomimetic amine and a potent β-adrenergic receptor agonist. It is an analog of dobutamine and is utilized in research to investigate the signaling pathways and physiological effects mediated by β-adrenergic receptors in various cell types. These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in cell culture applications, ensuring reliable and reproducible experimental outcomes.

Chemical Properties of this compound Hydrochloride

A clear understanding of the chemical properties of this compound hydrochloride is essential for the accurate preparation of solutions.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₃NO₃·HCl | N/A |

| Molar Mass | 337.84 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 176-176.5°C (decomposes) | [1] |

Preparation of this compound Stock Solutions

To ensure accuracy and minimize the potential for contamination, it is recommended to prepare a concentrated stock solution of this compound hydrochloride that can be further diluted to the desired working concentration in cell culture media.

Required Materials

-

This compound hydrochloride powder

-

Sterile, deionized, or distilled water

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol, absolute, cell culture grade

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile serological pipettes

-

Vortex mixer

-

Sterile 0.22 µm syringe filters

-

Sterile syringes

-

Laminar flow hood or biosafety cabinet

Solubility of this compound Hydrochloride

The choice of solvent for the stock solution depends on the experimental requirements and the desired concentration.

| Solvent | Solubility | Notes |

| Water | Soluble | The hydrochloride salt form enhances aqueous solubility. |

| DMSO | Soluble | A common solvent for preparing highly concentrated stock solutions of organic compounds for cell culture. |

| Ethanol | Soluble | Can be used as an alternative to DMSO. |

Protocol for Preparing a 10 mM this compound Stock Solution in Sterile Water

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell culture experiments.

-

Calculate the required mass of this compound hydrochloride:

-

Mass (g) = Molarity (mol/L) x Molar Mass ( g/mol ) x Volume (L)

-

For 10 mL of a 10 mM solution:

-

Mass = 0.010 mol/L x 337.84 g/mol x 0.010 L = 0.033784 g (or 33.78 mg)

-

-

Weigh the this compound hydrochloride:

-

Under a laminar flow hood, carefully weigh out 33.78 mg of this compound hydrochloride powder using an analytical balance.

-

-

Dissolve the powder:

-

Transfer the weighed powder to a sterile 15 mL conical tube.

-

Add 10 mL of sterile, deionized water to the tube.

-

Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

-

-

Sterile Filtration:

-

Draw the this compound solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.

-

-

Aliquoting and Storage:

-

Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

-

Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), aliquots can be stored at 4°C.

-

Experimental Protocols: Use of this compound in Cell Culture

Determining the Optimal Working Concentration

The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the most effective concentration.

-

Cell Seeding:

-

Seed cells in a multi-well plate (e.g., 96-well or 24-well) at a density that will allow for optimal growth during the experiment.

-

Allow the cells to adhere and enter a logarithmic growth phase (typically 24 hours).

-

-

Preparation of Working Solutions:

-

Thaw an aliquot of the 10 mM this compound stock solution.

-

Prepare a series of dilutions of the stock solution in fresh, pre-warmed cell culture medium. For example, to test concentrations from 1 µM to 100 µM, you can perform serial dilutions.

-

-

Treatment of Cells:

-

Remove the old medium from the cells.

-

Add the medium containing the different concentrations of this compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., water or DMSO).

-

-

Incubation and Analysis:

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Analyze the cells for the desired endpoint, such as cell viability (e.g., using an MTT or WST-1 assay), gene expression, or protein activation.

-

General Workflow for a Cell-Based Assay with this compound

Caption: General workflow for a cell-based assay using this compound.

This compound Signaling Pathway

This compound exerts its effects by binding to and activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Caption: this compound activates the β-adrenergic receptor signaling pathway.

Pathway Description:

-

Receptor Binding: this compound binds to the extracellular domain of the β-adrenergic receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit (Gαs) of the G-protein.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Downstream Effects: Activated PKA then phosphorylates various downstream target proteins, leading to a cascade of cellular responses, which can include changes in gene expression, metabolism, and cell proliferation or differentiation.

Troubleshooting

| Problem | Possible Cause | Solution |

| Precipitate forms in the stock solution | - Concentration is too high for the solvent.- Improper storage (e.g., repeated freeze-thaw cycles). | - Prepare a new stock solution at a lower concentration.- Ensure proper aliquoting and storage to avoid freeze-thaw cycles. |

| No observable effect on cells | - this compound concentration is too low.- Inactive this compound due to improper storage or degradation.- Cell line is not responsive to β-adrenergic stimulation. | - Perform a dose-response experiment to determine the optimal concentration.- Prepare a fresh stock solution.- Verify the expression of β-adrenergic receptors in your cell line. |

| High cell toxicity | - this compound concentration is too high.- Solvent (e.g., DMSO) concentration is toxic to the cells. | - Perform a dose-response experiment to find a non-toxic, effective concentration.- Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). |

Conclusion

These application notes provide a comprehensive guide for the preparation and use of this compound solutions in cell culture. By following these protocols, researchers can ensure the consistency and reliability of their experiments when investigating the effects of β-adrenergic receptor stimulation. Adherence to proper sterile techniques and careful optimization of experimental conditions are paramount for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for Butopamine Administration in Animal Models of Heart Failure

Audience: Researchers, scientists, and drug development professionals.

Introduction: Butopamine is a synthetic sympathomimetic amine chemically similar to dobutamine, known for its positive inotropic effects on the heart.[1] Unlike dobutamine, it is not a catecholamine.[1] It primarily functions as a beta-1 adrenergic receptor agonist, leading to increased cardiac contractility and heart rate. These characteristics make it a compound of interest for studying potential therapeutic interventions in heart failure. Preclinical studies in dog models have demonstrated its inotropic effects when administered intravenously and orally.[1] This document provides detailed application notes and protocols for the use of this compound in established animal models of heart failure, summarizing key data and outlining experimental workflows. Due to the limited specific literature on this compound in rodent heart failure models, some protocols and mechanistic details are extrapolated from studies on the closely related compound, dobutamine, and from human studies of this compound.

Experimental Protocols

Protocol 1: Induction of Heart Failure Animal Models

The development of a robust and reproducible heart failure model is the foundational step for evaluating the effects of this compound. The two most common surgical methods in rodents are Myocardial Infarction (MI) via coronary artery ligation and pressure overload-induced heart failure via aortic constriction.[2][3]

A. Myocardial Infarction (MI) via Left Anterior Descending (LAD) Artery Ligation (Rat/Mouse Model)

This model mimics ischemic heart disease, a common cause of heart failure.[2][3]

-

Anesthesia and Preparation:

-